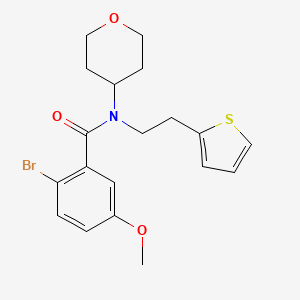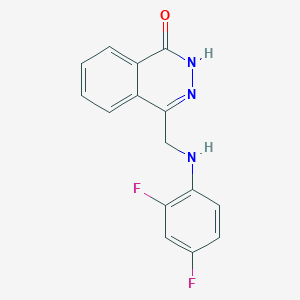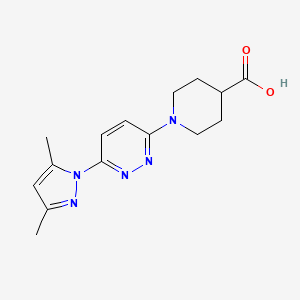![molecular formula C19H19ClN4O3S2 B2497730 5-{[(2-氯-1,3-噻唑-4-基)甲基]硫基}-3-异丙基-8,9-二甲氧基咪唑并[1,2-c]喹唑啉-2(3H)-酮 CAS No. 1024618-15-2](/img/structure/B2497730.png)
5-{[(2-氯-1,3-噻唑-4-基)甲基]硫基}-3-异丙基-8,9-二甲氧基咪唑并[1,2-c]喹唑啉-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves multiple steps, including the use of specific reagents and conditions to achieve the desired chemical structure. For instance, novel synthetic routes have been developed to synthesize derivatives such as 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks (R. Al-Salahi & D. Geffken, 2011). Similar approaches can be adapted for the synthesis of compounds with complex structures like the one .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including thiazole and quinazoline moieties. The structure has been confirmed through various analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry, providing insights into the compound's conformation and electronic properties. For example, studies on similar molecules have shown how structural modifications can influence biological activity and interactions with biological targets (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization, to form a wide range of derivatives with different functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its potential applications. For instance, reactions involving halogens and chalcogen tetrahalides have been employed to introduce new functional groups into the quinazolinone framework, leading to the formation of novel derivatives with distinct chemical properties (N. Kut et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and stability, are influenced by their molecular structure. Detailed analysis of these properties is essential for understanding the compound's behavior in different environments and for its formulation into practical applications. Studies have shown that structural modifications can significantly affect these physical properties, enabling the tuning of the compound's characteristics for specific uses (A. Markosyan et al., 2018).
科学研究应用
喹唑啉酮衍生物作为H1-抗组胺剂
已合成喹唑啉酮衍生物并研究其作为H1-抗组胺剂的潜力。各种研究已合成新型喹唑啉酮化合物,并测试它们在体内的H1-抗组胺活性,表明在动物模型中对组胺诱导的支气管痉挛具有显著的保护作用。例如,从喹唑啉酮衍生的OT5和PC5等化合物被发现在对抗支气管痉挛方面提供了显著的保护,并且与传统的抗组胺剂如马来酸氯苯那敏相比,表现出可忽略的镇静作用。这表明了喹唑啉酮衍生物作为新型H1-抗组胺剂的潜力,具有减少镇静作用的特点(Alagarsamy & Parthiban, 2013),(Alagarsamy & Parthiban, 2012)。
喹唑啉酮衍生物作为抗生育剂
一些喹唑啉酮衍生物已被研究其抗生育特性。对雌性大鼠的研究表明,具有特定结构特征的某些喹唑啉酮化合物在早期妊娠期间给予时显示出抗生育效果。然而,总体结论是喹唑啉酮系统不具有显著的抗生育潜力,表明在这个领域中应用有限(Saksena & Somasekhara, 1972)。
医药化学中的喹唑啉酮衍生物
喹唑啉酮及其衍生物是一类重要的杂环化合物,在许多天然生物碱中发现,并且已广泛研究其生物活性。它们已被用于创造各种具有潜在药用应用的新型化合物。例如,已合成新型喹唑啉酮衍生物并显示出对各种病原体的抗菌活性。喹唑啉酮核的结构多样性和稳定性使其成为开发新型药用剂的有价值支架,尽管溶解度仍然是医药化学家和制剂科学家面临的挑战(Tiwary et al., 2016)。
喹唑啉酮衍生物作为疾病修饰性抗风湿药物
已研究喹唑啉酮衍生物作为疾病修饰性抗风湿药物(DMARDs)的潜力。研究涉及合成各种喹啉和喹唑啉衍生物,并使用动物模型评估其抗炎效果。某些化合物,特别是具有咪唑或三唑基团的化合物,显示出强效的抗炎效果,表明喹唑啉酮衍生物作为DMARDs的潜力。这突显了与喹唑啉酮衍生物相关的广泛药理活性及其在治疗炎症性疾病中的潜力(Baba et al., 1996)。
作用机制
Target of Action
GNF-Pf-5023, also known as 5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter is involved in the resistance of Plasmodium falciparum to antimalarial compounds .
Mode of Action
The interaction of GNF-Pf-5023 with its target, pfmfr3, results in decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-5023 may exert its effects through a mitochondrial mechanism of action .
Biochemical Pathways
It is known that the compound interacts with the pfmfr3 transporter, which plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Result of Action
The molecular and cellular effects of GNF-Pf-5023’s action primarily involve decreased sensitivity to the compound and other antimalarials that have a mitochondrial mechanism of action . This is due to the compound’s interaction with the pfmfr3 transporter .
属性
IUPAC Name |
5-[(2-chloro-1,3-thiazol-4-yl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-9(2)15-17(25)23-16-11-5-13(26-3)14(27-4)6-12(11)22-19(24(15)16)29-8-10-7-28-18(20)21-10/h5-7,9,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEVBOKKUVKBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CSC(=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)
![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)
![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)
